molecular formula C13H10FNOS2 B11702106 3-Allyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-Allyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11702106
M. Wt: 279.4 g/mol
InChI Key: LENMMTAHLLIUMK-DHZHZOJOSA-N
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Description

3-Allyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core

Preparation Methods

The synthesis of 3-Allyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-fluorobenzaldehyde with thiazolidinone derivatives under specific reaction conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol. Industrial production methods may involve optimizing these conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Allyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzylidene moiety, often using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Research indicates that it may possess anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-Allyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial or fungal cells. Its anti-inflammatory properties could be linked to the modulation of signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar compounds to 3-Allyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one include:

Properties

Molecular Formula

C13H10FNOS2

Molecular Weight

279.4 g/mol

IUPAC Name

(5E)-5-[(2-fluorophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H10FNOS2/c1-2-7-15-12(16)11(18-13(15)17)8-9-5-3-4-6-10(9)14/h2-6,8H,1,7H2/b11-8+

InChI Key

LENMMTAHLLIUMK-DHZHZOJOSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=CC=C2F)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CC=C2F)SC1=S

Origin of Product

United States

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